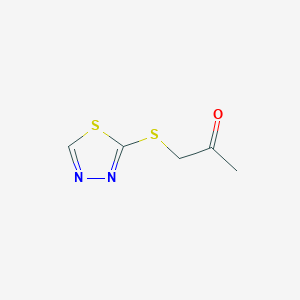
1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one is a useful research compound. Its molecular formula is C5H6N2OS2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 173.99215517 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects . Therefore, it is plausible that 1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one may interact with multiple targets, depending on the specific biological context.
Mode of Action
The 1,3,4-thiadiazole ring is known to be a weak base due to the inductive effect of sulfur and possesses relatively high aromaticity This suggests that the compound may interact with its targets through aromatic interactions, hydrogen bonding, or other non-covalent interactions
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound may influence multiple biochemical pathways
Pharmacokinetics
The presence of the 1,3,4-thiadiazole ring, which is known for its high aromaticity and stability , may influence the compound’s bioavailability and pharmacokinetic profile.
Result of Action
Given the reported biological activities of 1,3,4-thiadiazole derivatives , it is plausible that this compound may exert a range of effects at the molecular and cellular levels, potentially influencing cell proliferation, signaling pathways, or other cellular processes.
Biochemical Analysis
Biochemical Properties
1-(1,3,4-Thiadiazol-2-ylsulfanyl)propan-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial activity . The compound’s interaction with enzymes such as hydrolases and oxidoreductases can lead to the disruption of bacterial cell wall synthesis and metabolic processes . Additionally, this compound can bind to proteins involved in cellular signaling pathways, affecting their function and leading to altered cellular responses .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis and metabolic pathways, leading to cell death . In mammalian cells, the compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell cycle regulation . This modulation can result in either the promotion of cell death in cancer cells or the inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For instance, it inhibits bacterial hydrolases, preventing the breakdown of essential cellular components . Additionally, this compound can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions for extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained antimicrobial activity over several days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer properties without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in its metabolism . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus . Its distribution is influenced by factors such as lipophilicity and molecular size . Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and cellular responses .
Properties
IUPAC Name |
1-(1,3,4-thiadiazol-2-ylsulfanyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS2/c1-4(8)2-9-5-7-6-3-10-5/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXIMFOXPSFYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
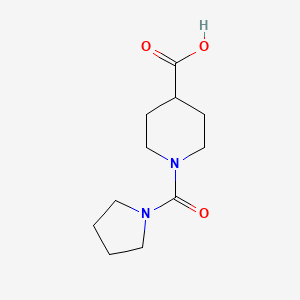
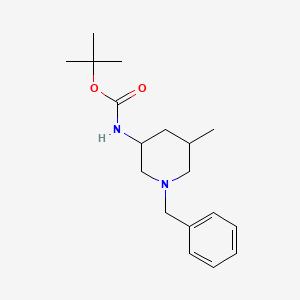
![4-(furan-2-ylmethyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142956.png)
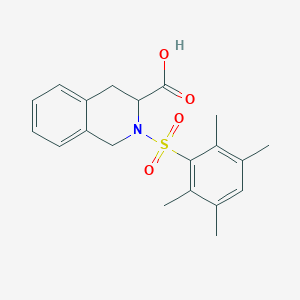

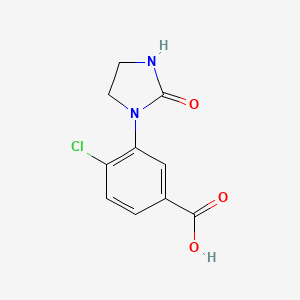
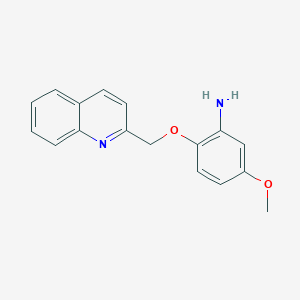
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142987.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B6142990.png)

![methyl 4-{[N-(pyridin-3-ylmethyl)4-methoxybenzenesulfonamido]methyl}benzoate](/img/structure/B6143002.png)
![N-[2-(4-fluorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B6143005.png)
![10-[(phenylsulfanyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6143011.png)
![tert-butyl N-{4-[2-(4-formylpiperazin-1-yl)-2-oxoethyl]phenyl}carbamate](/img/structure/B6143014.png)
